![molecular formula C7H9NO B1220181 O-Benzylhydroxylamine CAS No. 622-33-3](/img/structure/B1220181.png)
O-Benzylhydroxylamine
Overview
Description
O-Benzylhydroxylamine is a building block . It has been used in the synthesis of β-lactam inhibitor precursors and fluoroquinolone derivatives with antibiotic activity . It is also used in the formation of nitrones from carbonyl compounds and their use in cycloaddition reactions . It is an effective reagent used to prepare α-hydroxybenzylamines from α-hydroxyketones .
Synthesis Analysis
O-Benzylhydroxylamine can be synthesized through various methods. One method involves the reaction of O-Bn-hydroxylamine with different esters under optimized conditions . Another method involves adding water and warming while stirring to 65 ℃, synthermal subsequently 28% the NaOH aqueous solution of slowly dripping down . A different method involves dropping dibenzylamine into successively, methyl alcohol, Disodium tungstate (Na2WO4) dihydrate in a 50L reactor .
Molecular Structure Analysis
The molecular structure of O-Benzylhydroxylamine is represented by the linear formula: C6H5CH2ONH2 · HCl . It has a molecular weight of 159.61 .
Chemical Reactions Analysis
O-Benzylhydroxylamine is involved in various chemical reactions. It is used in transition metal-catalyzed C–N bond construction via electrophilic amination reaction . It is also used in the formation of nitrones from carbonyl compounds and their use in cycloaddition reactions .
Physical And Chemical Properties Analysis
O-Benzylhydroxylamine has a boiling point of 118 - 119 °C, a density of 1.058 g/cm3, a flash point of 91.5 °C, and an ignition temperature of 260 °C DIN 51794 . It has a pH value of 8 (47 g/l, H₂O) .
Scientific Research Applications
Isolation and Purification of Reducing Glycans
BHA has been used as a cleavable tag for the isolation and purification of reducing glycans . This procedure provides a simple and straightforward way to tag free reducing glycans for purification at a preparative scale using multidimensional HPLC and subsequently recover purified free reducing glycans .
Glycoscience Research
In the field of glycoscience, BHA plays a significant role. It is used in the study of glycosylation, a crucial posttranslational modification that plays important roles in many biological processes including protein folding and stability, cell differentiation and adhesion, signal recognition and transmission, viral entry and bacterial infection, and immune response and regulation .
Electrophilic Amination
O-Benzoylhydroxylamines, a variant of BHA, have proven to be an effective electrophilic aminating agent. They are widely used in both academic and industrial research for transition metal-catalyzed C–N bond formation reactions .
Synthesis of Nitrones from Carbonyl Compounds
BHA is used in the formation of nitrones from carbonyl compounds. These nitrones are then used in cycloaddition reactions .
Synthesis of Hydroxylamines and Hydroxyamates
BHA is used as a reagent in the synthesis of hydroxylamines and hydroxyamates .
Preparation of α-Hydroxybenzylamines from α-Hydroxyketones
BHA is an effective reagent used to prepare α-hydroxybenzylamines from α-hydroxyketones .
Mechanism of Action
Target of Action
O-Benzylhydroxylamine (BHA) is primarily used as a reagent in the synthesis of various organic compounds . It is particularly effective in the preparation of α-hydroxybenzylamines from α-hydroxyketones . The primary targets of BHA are therefore these α-hydroxyketones, which are key intermediates in many biochemical reactions .
Mode of Action
The interaction of BHA with its targets involves the electrophilic amination of the α-hydroxyketones . This reaction results in the formation of α-hydroxybenzylamines . The electrophilic amination is a key step in the synthesis of various nitrogen-containing compounds, which are prevalent in natural products and important pharmaceutical agents .
Biochemical Pathways
The biochemical pathways affected by BHA are those involving the synthesis of nitrogen-containing compounds . These compounds play crucial roles in a wide range of biological processes, including protein folding and stability, cell differentiation and adhesion, signal recognition and transmission, viral entry and bacterial infection, and immune response and regulation .
Result of Action
The result of BHA’s action is the efficient synthesis of α-hydroxybenzylamines from α-hydroxyketones . These α-hydroxybenzylamines are valuable intermediates in the synthesis of various nitrogen-containing compounds . The ability to synthesize these compounds can have significant implications in the fields of medicinal chemistry and drug discovery .
Action Environment
The action of BHA can be influenced by various environmental factors. For instance, BHA is known to be unstable, but it can exist stably in the form of a hydrochloride salt . Additionally, the reaction conditions, such as temperature and pH, can also affect the efficiency of BHA in the synthesis of α-hydroxybenzylamines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
O-benzylhydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-9-6-7-4-2-1-3-5-7/h1-5H,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEOALKITRFCJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2687-43-6 (hydrochloride) | |
Record name | Benzyloxyamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8073213 | |
Record name | Hydroxylamine, O-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to pale yellow liquid; [MSDSonline] | |
Record name | Benzyloxyamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8002 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
O-Benzylhydroxylamine | |
CAS RN |
622-33-3 | |
Record name | O-Benzylhydroxylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyloxyamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxylamine, O-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of O-Benzylhydroxylamine?
A1: O-Benzylhydroxylamine is represented by the molecular formula C7H9NO and has a molecular weight of 123.15 g/mol .
Q2: Is there spectroscopic data available for O-Benzylhydroxylamine?
A2: Yes, 1H NMR data in DMSO-d6 + CDCl3 shows peaks at δ 5.17 (s, 2H, CH2), 7.42 (s, 5H, C6H5), and 11 (br, ex NH2) .
Q3: What is the physical state and melting point of O-Benzylhydroxylamine hydrochloride?
A3: O-Benzylhydroxylamine hydrochloride exists as white flakes and exhibits a melting point ranging from 234-238 °C, often accompanied by sublimation .
Q4: How does O-Benzylhydroxylamine react with carbonyl compounds?
A4: O-Benzylhydroxylamine acts as a nucleophile, forming oxime ethers with carbonyl compounds under mild conditions. This reaction is particularly useful for derivatizing and stabilizing reactive aldehydes for analysis .
Q5: Can O-Benzylhydroxylamine be used in asymmetric synthesis?
A5: Yes, research indicates that O-Benzylhydroxylamine participates in Lewis acid-catalyzed asymmetric conjugate additions to α,β-unsaturated compounds like 3-acyloxazolidin-2-ones, yielding chiral β-amino acid precursors with high enantioselectivity , . Similar enantioselective additions have been achieved with samarium iodobinaphtholate as a catalyst .
Q6: Can O-Benzylhydroxylamine be utilized in polymer chemistry?
A7: Yes, it facilitates the chemical modification of alkene-carbon monoxide alternating copolymers. For example, it converts carbonyl groups in these copolymers into oxime derivatives, which can be further modified to yield various functionalized polymers .
Q7: What is the role of O-Benzylhydroxylamine in studying phenylpropanoid metabolism in plants?
A8: O-Benzylhydroxylamine acts as an inhibitor of phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway. This inhibition leads to a decrease in lignin content in plant cell walls, demonstrating its potential as a tool for studying plant secondary metabolism , .
Q8: How is O-Benzylhydroxylamine employed in the study of branched-chain fatty acids (BCFAs)?
A9: In the analysis of BCFAs, O-Benzylhydroxylamine serves as a derivatizing agent for fatty acids. This derivatization enables the identification and profiling of BCFAs, including the less common ones, through mass spectrometry techniques coupled with radical-directed dissociation (RDD) .
Q9: Can O-Benzylhydroxylamine be used for the purification of glycans?
A10: Yes, O-Benzylhydroxylamine acts as a cleavable tag for isolating and purifying reducing glycans. The BHA tag allows for UV detection during HPLC purification and can be easily removed via palladium-catalyzed hydrogenation, leaving the purified glycans intact .
Q10: What is the significance of O-Benzylhydroxylamine in studying hydroxylamine's interaction with heme proteins?
A11: Due to the inherent instability of hydroxylamine, O-Benzylhydroxylamine is used as a more stable model compound to investigate how hydroxylamine interacts with heme proteins and model systems. Research shows that it can reduce ferric heme complexes to their ferrous state, followed by disproportionation to yield bis-ammonia ferrous heme complexes, shedding light on the chemistry of hydroxylamine in biological systems .
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